3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
Properties
IUPAC Name |
3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-11-15-16(12-7-5-4-6-8-12)17-13(20-18(15)22-21-11)9-19(2,3)10-14(17)23/h4-8,16H,9-10H2,1-3H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFWFAUFYUNHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aqueous Medium Synthesis with Surfactant Catalysis
One of the most efficient methods for synthesizing 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves a three-component one-pot reaction using:
- Benzaldehyde (for the 4-phenyl substituent)
- 3-methyl-1H-pyrazol-5-amine (providing the pyrazole core)
- 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (providing the cyclohexanone scaffold)
The reaction is typically conducted in the presence of sodium 1-dodecanesulfonate acting as a surfactant catalyst in aqueous medium. This environmentally benign procedure offers several advantages including operational simplicity, high yields, cost-effectiveness, and reduced environmental impact.
Table 1. Reaction Conditions for Surfactant-Catalyzed Synthesis
| Reagent | Quantity | Function |
|---|---|---|
| Benzaldehyde | 1.0 mmol | Provides 4-phenyl group |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 1.0 mmol | Provides pyrazole core |
| 5,5-dimethyl-1,3-cyclohexanedione | 1.0 mmol | Provides cyclohexanone ring |
| Sodium 1-dodecanesulfonate | 10 mol% | Surfactant catalyst |
| Water | 10 mL | Environmentally benign solvent |
| Temperature | 80-90°C | - |
| Time | 2-3 hours | - |
| Yield | 92-95% | - |
The mechanism proceeds through initial Knoevenagel condensation between the aldehyde and dimedone, followed by Michael addition of the aminopyrazole and subsequent cyclization to form the target heterocyclic system.
Arylglyoxal-Based Three-Component Synthesis
An alternative three-component approach employs arylglyoxals instead of simple aromatic aldehydes:
- Phenylglyoxal monohydrate
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 5,5-dimethyl-1,3-cyclohexanedione (dimedone)
This reaction is effectively catalyzed by tetrapropylammonium bromide (TPAB) in water at 80°C and proceeds through sequential Knoevenagel and Michael reactions, followed by intramolecular condensation. The reaction mechanism involves:
- Initial Knoevenagel condensation
- Michael addition step
- Intramolecular cyclization
- Dearoylation (when applicable)
- Final oxidation step
Table 2. Optimization of TPAB-Catalyzed Synthesis
| Entry | Catalyst (20 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | No catalyst | H₂O | RT-Reflux | 24 | N.R. |
| 2 | p-TSA | H₂O | RT-Reflux | 24 | N.R. |
| 3 | L-proline | H₂O | RT-Reflux | 24 | N.R. |
| 4 | TPAB | H₂O | RT | 24 | Trace |
| 5 | TPAB | H₂O | 80 | 3 | 92 |
| 6 | TPAB | H₂O/Acetone (1:2) | 80 | 3 | 97 |
L-Proline Catalyzed Green Synthesis
Domino Protocol in Aqueous Medium
A particularly green and efficient protocol utilizes L-proline as an organocatalyst in water:
- In the first step, 3-aminocrotononitrile and arylhydrazine are refluxed in water with catalytic L-proline (40 mol%) for 1 hour to form 3-methyl-1-aryl-1H-5-pyrazolamine.
- Without isolation, 2-((dimethylamino)methylene)cyclohexane-1,3-dione is added and refluxing continues for another hour.
This method produces 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one in excellent yields (98%) with high purity, requiring minimal workup.
Table 3. L-Proline Catalyzed One-Pot Synthesis Results
| Entry | Reactants | Catalyst | Conditions | Yield (%) | m.p. (°C) |
|---|---|---|---|---|---|
| 1 | 3-aminocrotononitrile, phenylhydrazine, enamine | L-proline (40 mol%) | H₂O, reflux, 2h | 98 | 123-124 |
| 2 | 3-aminocrotononitrile, 4-chlorophenylhydrazine, enamine | L-proline (40 mol%) | H₂O, reflux, 2h | 97 | 149-150 |
The spectral data for the synthesized compound includes:
¹H NMR (300 MHz, CDCl₃) δH: 2.24 (quintet, J = 6.4 Hz, 2H), 2.66 (s, 3H), 2.77 (t, J = 6.5 Hz, 2H), 3.28 (t, J = 6.1 Hz, 2H), 7.31 (tt, J = 7.3, 1.2 Hz, 1H), 7.52 (t, J = 7.9 Hz, 2H), 8.28 (dd, J = 8.7, 1.2 Hz, 2H), 8.76 (s, 1H) ppm.
Microwave-Assisted Synthetic Routes
T3P®-DMSO Catalyzed Microwave Synthesis
A modern approach to synthesizing 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves microwave-assisted one-pot synthesis using T3P® (propylphosphonic anhydride) and DMSO as the catalyst system:
- Starting materials: amino phenyl pyrazole, dimedone, and benzyl alcohol
- Catalyst system: T3P®-DMSO
- Reaction medium: 1,4-dioxane:DMSO (2:1)
- Conditions: Microwave irradiation at 90°C for 30 minutes
- T3P® loading: 2.5 equivalents (optimized)
This method proceeds via a tandem oxidative-condensation reaction mechanism and offers numerous advantages including:
- Significantly reduced reaction time (30 minutes vs. several hours)
- Higher purity of products
- Reduced waste generation
- Simplified workup procedures
- Broad substrate tolerance
- Excellent functional group compatibility
Table 4. Optimization of Microwave-Assisted Synthesis
| Entry | T3P® (equiv.) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 | RT | 240 | 4 |
| 2 | 1.0 | 90 (MW) | 30 | 24 |
| 3 | 1.5 | 90 (MW) | 30 | 56 |
| 4 | 2.0 | 90 (MW) | 30 | 78 |
| 5 | 2.5 | 90 (MW) | 30 | 90 |
| 6 | 3.0 | 90 (MW) | 30 | 89 |
Classical Heterocyclic Synthetic Approaches
Pyrazole Ring Formation on Quinoline Scaffolds
Several classical methods for constructing the pyrazolo[3,4-b]quinoline ring system can be adapted to synthesize 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one:
- Path 1 : Constructing the pyrazole ring on an existing quinoline framework using appropriate hydrazines.
- Path 2 : Forming bonds between C8a carbon and N9 nitrogen, and between carbons C4a and C4.
- Path 3 : Two-component reaction using aromatic amines and pyrazole derivatives containing aldehyde or ketone groups.
- Path 4 : Reaction of 5-aminopyrazoles with o-halogen derivatives of aromatic carboxylic acids.
- Path 5 : Using quinoline derivatives (aldehydes, nitriles) with appropriate hydrazines.
These classical approaches typically require:
- Higher temperatures (150-260°C)
- Longer reaction times
- Purification by column chromatography or recrystallization
- Multiple steps in some cases
Pyrazole-Based Approaches
Another synthetic route employs 4-aroyl-5-chloropyrazoles:
- 5-chloropyrazoles can be acylated with aromatic acid chlorides and aluminum chloride
- Alternatively, pyrazolones can be reacted with acid chlorides followed by chlorination with phosphorus oxychloride
- The reaction requires higher temperatures (210°C) and longer durations (2-3 hours)
Comparative Analysis of Synthetic Methods
Yield and Reaction Efficiency Comparison
Table 5. Comparative Analysis of Different Preparation Methods
| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Surfactant-catalyzed | Benzaldehyde, aminopyrazole, dimedone | Aqueous, 80-90°C | 2-3 h | 92-95 | Green, high yield, simple setup | Moderate reaction time |
| TPAB-catalyzed | Phenylglyoxal, aminopyrazole, dimedone | H₂O/Acetone, 80°C | 3 h | 97 | Highest yield, inexpensive catalyst | Requires glyoxal preparation |
| L-proline domino | Aminocrotononitrile, hydrazine, enamine | H₂O, reflux | 2 h | 98 | Excellent yield, green chemistry | Requires precise control |
| Microwave-assisted | Amino pyrazole, dimedone, benzyl alcohol | MW, 90°C | 30 min | 90 | Fastest method, clean reaction | Requires specialized equipment |
| Classical methods | Various pyrazole/quinoline derivatives | 150-260°C | 2-24 h | 20-85 | Well-established protocols | Harsh conditions, lower yields |
Chemical Reactions Analysis
Types of Reactions
3,7,7-Trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated version of the compound.
Scientific Research Applications
Pharmacological Applications
Neuropharmacology and Antidepressant Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant antidepressant properties. A study demonstrated that compounds similar to 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can inhibit the reuptake of serotonin and norepinephrine in the brain. This mechanism is vital for developing new antidepressants and anxiolytics .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic roles in treating chronic inflammatory diseases .
Anticancer Activity
Research has explored the anticancer potential of pyrazoloquinoline derivatives. The compound has been tested against various cancer cell lines and exhibited cytotoxic effects. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways .
Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds through various reactions such as cycloaddition and nucleophilic substitution .
Case Study: Synthesis of Derivatives
A recent study detailed the synthesis of several derivatives of 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one using microwave-assisted methods. The results showed enhanced yields and reduced reaction times compared to traditional methods .
Mechanism of Action
The mechanism of action of 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[3,4-b]quinolin-5-one derivatives are structurally diverse, with variations in substituents significantly affecting their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Variations and Physical Properties
Key Observations:
Substituent Effects on Bioactivity: The 9-furanoyl derivative (P2) exhibits enhanced antioxidant activity due to the electron-rich furan ring, which stabilizes radical intermediates . The 2-methoxyphenyl substituent in compound 65A improves γ-secretase binding affinity (docking score: −8.9 vs. −8.7 for the parent compound) . Anti-tubercular activity is optimized with the 4-phenyl group, as chlorophenyl or bulky substituents reduce potency .
Synthetic Yields: Microwave-assisted synthesis (e.g., 70% yield for the target compound) outperforms traditional methods (e.g., 7% yield for 5a via domino reactions) . Substituent bulkiness (e.g., cyclohexyl in 4f) correlates with lower yields due to steric hindrance .
Notes:
- The cyclopropyl substituent in 6VK enhances γ-secretase binding (−9.2 docking score), likely due to improved hydrophobic interactions .
- The furanoyl group in P2 introduces hydrogen-bonding interactions with acetylcholinesterase’s catalytic site, explaining its anticholinesterase activity .
Physicochemical Property Trends
- Melting Points : Higher melting points (e.g., 296–298°C for the target compound) correlate with rigid, planar structures and strong intermolecular hydrogen bonding .
- Solubility: Derivatives with polar groups (e.g., 9-furanoyl) exhibit improved aqueous solubility compared to purely aromatic analogs .
Biological Activity
3,7,7-Trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step processes that may include cyclization and functionalization of precursor compounds. Various synthetic routes have been documented in the literature. For instance, one study highlights the use of cyclohexanone and 2-benzylidenemalononitrile in the presence of ammonium acetate to produce related pyrazoloquinoline derivatives .
Antimicrobial Activity
Research indicates that compounds within the pyrazoloquinoline family exhibit notable antimicrobial properties. A study demonstrated that derivatives of pyrazolo[3,4-b]quinolines showed activity against various bacterial strains. The mechanisms often involve interference with DNA replication or cell wall synthesis .
Antitumor Properties
Pyrazoloquinoline derivatives have also been investigated for their antitumor activities. For example, certain derivatives were found to induce apoptosis in cancer cells by intercalating DNA and disrupting its function. This mechanism was observed in preclinical studies where compounds demonstrated selective toxicity towards solid tumors .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor properties, some studies have reported anti-inflammatory effects associated with pyrazoloquinolines. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
- Antimicrobial Efficacy : A recent study synthesized a series of pyrazoloquinoline derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Another investigation focused on the cytotoxic effects of 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one on various cancer cell lines. The compound exhibited IC50 values ranging from 5 to 20 µM across different cell lines including breast and lung cancer cells .
Research Findings Summary Table
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | MIC = 10 µg/mL against S. aureus and E. coli |
| Study 2 | Antitumor | IC50 = 5 - 20 µM in breast/lung cancer cells |
| Study 3 | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Q & A
Q. Table 1: Synthetic Methods and Yields
| Method | Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Microwave-assisted | EtOH, 80°C, 30 min | 55–90% | |
| Multi-step condensation | DMF reflux, furoyl chloride | 65–90% | |
| Cyclization | Polyphosphoric acid, 110°C | 60–75% |
Q. Table 2: Spectroscopic Signatures
| Substituent | IR (C=O, cm⁻¹) | 1H NMR (δ, ppm) | ESI-MS ([M+H]+) |
|---|---|---|---|
| 4-Thiophen-2-yl | 1715 | 7.44 (d, J=8.8 Hz, ArH) | 402.12 |
| 4-(4-Chlorophenyl) | 1708 | 7.69 (s, NH) | 435.09 |
| 3-Methyl | 1721 | 2.40 (s, CH3) | 346.15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
